molecular formula C9H10ClFN2O B12327560 Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-

Cat. No.: B12327560
M. Wt: 216.64 g/mol
InChI Key: UCEMOGHVLQABGA-UHFFFAOYSA-N
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Description

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- is a chemical compound with the molecular formula C9H10ClFN2O and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 6-chloro-4-fluoro-3-pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- typically involves the reaction of morpholine with 6-chloro-4-fluoro-3-pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)-: Unique due to the presence of both chlorine and fluorine atoms on the pyridine ring.

    Morpholine, 4-(6-chloro-3-pyridinyl)-: Lacks the fluorine atom, which may affect its chemical and biological properties.

    Morpholine, 4-(4-fluoro-3-pyridinyl)-:

Uniqueness

The presence of both chlorine and fluorine atoms in Morpholine, 4-(6-chloro-4-fluoro-3-pyridinyl)- imparts unique chemical properties, such as increased reactivity and potential for diverse biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10ClFN2O

Molecular Weight

216.64 g/mol

IUPAC Name

4-(6-chloro-4-fluoropyridin-3-yl)morpholine

InChI

InChI=1S/C9H10ClFN2O/c10-9-5-7(11)8(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI Key

UCEMOGHVLQABGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(C=C2F)Cl

Origin of Product

United States

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